molecular formula C13H17N3O B12327363 N-methyl-N-piperidin-3-yl-1,3-benzoxazol-2-amine

N-methyl-N-piperidin-3-yl-1,3-benzoxazol-2-amine

Cat. No.: B12327363
M. Wt: 231.29 g/mol
InChI Key: OSVSBLNEJFKFOZ-UHFFFAOYSA-N
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Description

Benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound with the molecular formula C13H18ClN3O It is a derivative of benzoxazole and piperidine, both of which are significant in medicinal chemistry due to their diverse biological activities

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

N-methyl-N-piperidin-3-yl-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H17N3O/c1-16(10-5-4-8-14-9-10)13-15-11-6-2-3-7-12(11)17-13/h2-3,6-7,10,14H,4-5,8-9H2,1H3

InChI Key

OSVSBLNEJFKFOZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCNC1)C2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ringCommon reagents used in these reactions include metal catalysts, nanocatalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity to produce desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride is unique due to its specific combination of benzoxazole and piperidine moieties, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.

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